
(2-Bromo-5-methylpyridin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-5-methylpyridin-4-yl)methanol is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both bromine and hydroxyl groups in its structure makes it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methylpyridin-4-yl)methanol typically involves the bromination of 2-methylpyridine followed by a hydroxylation step. One common method starts with 2-methylpyridine, which undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to form 2-bromo-5-methylpyridine. This intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxyl group at the 4-position, resulting in this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a catalyst like Raney nickel can efficiently produce the desired compound .
化学反应分析
Types of Reactions
(2-Bromo-5-methylpyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form the corresponding methylpyridine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of 2-bromo-5-methylpyridine-4-carbaldehyde.
Reduction: Formation of 2-methylpyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
(2-Bromo-5-methylpyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a building block for bioactive compounds.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological pathways.
Industry: It is used in the production of agrochemicals and specialty chemicals .
作用机制
The mechanism of action of (2-Bromo-5-methylpyridin-4-yl)methanol depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For example, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The bromine and hydroxyl groups play crucial roles in its binding affinity and specificity .
相似化合物的比较
Similar Compounds
(4-Bromo-5-methylpyridin-2-yl)methanol: Similar structure but different position of the bromine and hydroxyl groups.
5-Bromo-2-methylpyridin-3-amine: Contains an amine group instead of a hydroxyl group.
2-Bromo-4-methylpyridine: Lacks the hydroxyl group .
Uniqueness
(2-Bromo-5-methylpyridin-4-yl)methanol is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of specialized compounds that require precise functional group placement .
属性
分子式 |
C7H8BrNO |
|---|---|
分子量 |
202.05 g/mol |
IUPAC 名称 |
(2-bromo-5-methylpyridin-4-yl)methanol |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-9-7(8)2-6(5)4-10/h2-3,10H,4H2,1H3 |
InChI 键 |
XNRZKYSMZAZDOZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1CO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 3-acetyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12962363.png)
![3-Bromo-5-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12962369.png)
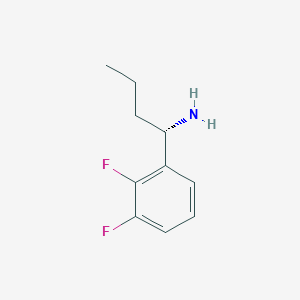
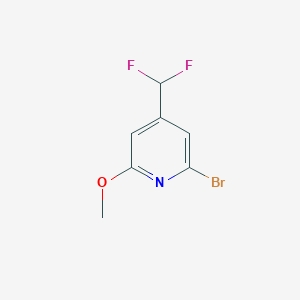
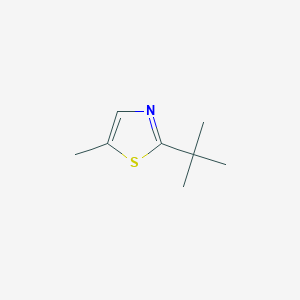

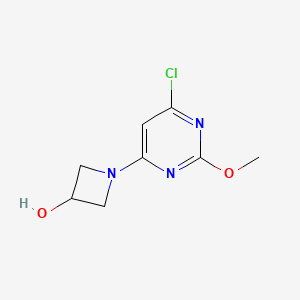

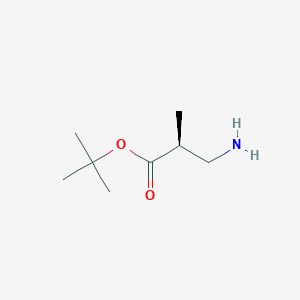
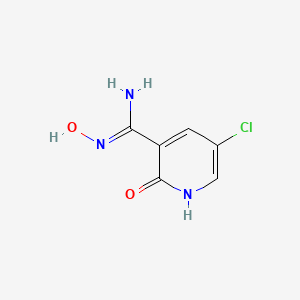
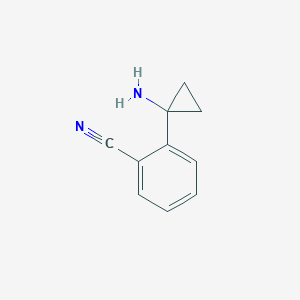

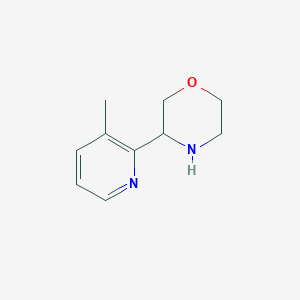
![6-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962451.png)
